2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
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Overview
Description
2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals. This compound, in particular, is characterized by the presence of a chloro group and a methyl group on the indole ring, along with an ethanamine side chain. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water.
Scientific Research Applications
2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
Target of Action
The primary target of 2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride, also known as EN300-7463419, is the NMDA receptor . This receptor plays a crucial role in the central nervous system, particularly in processes such as learning and memory.
Mode of Action
EN300-7463419 interacts with its target, the NMDA receptor, in a voltage-dependent manner . This means that the compound’s interaction with the receptor is influenced by the electrical potential across the cell membrane. The exact nature of this interaction and the resulting changes are currently under investigation.
Biochemical Analysis
Biochemical Properties
EN300-7463419 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it is known to inhibit in a voltage-dependent manner at the NMDA receptor . The nature of these interactions is complex and involves various biochemical processes .
Cellular Effects
EN300-7463419 has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, EN300-7463419 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions are crucial for understanding the therapeutic potential of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of EN300-7463419 change over time
Dosage Effects in Animal Models
The effects of EN300-7463419 vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
EN300-7463419 is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
EN300-7463419 is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions can affect its localization or accumulation
Subcellular Localization
It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-3-nitroaniline.
Reduction: The nitro group is reduced to an amine group.
Chlorination: The amine group is then chlorinated to introduce the chloro group at the 4-position.
Formation of Indole Ring: The indole ring is formed through a cyclization reaction.
Ethanamine Side Chain Addition: The ethanamine side chain is introduced through a nucleophilic substitution reaction.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the indole ring or the side chain.
Substitution: The chloro group can be substituted with other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Cyclization: Catalysts such as palladium on carbon and acids like sulfuric acid are used for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution can introduce various functional groups.
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride: This compound has an additional chloro group, which can alter its chemical and biological properties.
2-(4-Bromo-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride: The bromo group can affect the reactivity and interactions of the compound.
2-(4-Fluoro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride: The fluoro group can influence the compound’s stability and biological activity.
Uniqueness
2-(4-Chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride is unique due to its specific substitution pattern on the indole ring. The presence of the chloro and methyl groups, along with the ethanamine side chain, gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.ClH/c1-7-8(5-6-13)11-9(12)3-2-4-10(11)14-7;/h2-4,14H,5-6,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUWDAIZTNYPLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC=C2Cl)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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